molecular formula C26H26N2O3 B2485934 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide CAS No. 851407-58-4

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide

Cat. No.: B2485934
CAS No.: 851407-58-4
M. Wt: 414.505
InChI Key: CFRRURAOUPZERR-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a synthetic organic compound designed for research applications. It is built around a 7,8-dimethyl-2-oxo-1,2-dihydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. Quinoline and dihydroquinoline derivatives are extensively investigated in scientific research for their wide range of pharmacological activities, which include serving as antimicrobial , anticancer , anti-inflammatory , and antimalarial agents . The structure of this particular compound integrates the dihydroquinoline system with a 2-ethoxy-1-naphthamide moiety via a flexible ethyl linker. This molecular architecture suggests potential for exploring structure-activity relationships (SAR) in the development of novel bioactive molecules. The naphthalene ring can enhance binding affinity to specific biological targets through hydrophobic interactions and π-stacking, making this compound a valuable intermediate for researchers in drug discovery and chemical biology. Its primary research value lies in its use as a building block or probe for studying biochemical pathways, enzyme inhibition, and receptor interactions. Researchers may utilize this compound to develop new therapeutic candidates or as a tool compound to elucidate complex biological mechanisms.

Properties

CAS No.

851407-58-4

Molecular Formula

C26H26N2O3

Molecular Weight

414.505

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C26H26N2O3/c1-4-31-22-12-11-18-7-5-6-8-21(18)23(22)26(30)27-14-13-20-15-19-10-9-16(2)17(3)24(19)28-25(20)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

CFRRURAOUPZERR-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C(=C(C=C4)C)C)NC3=O

solubility

not available

Origin of Product

United States

Preparation Methods

Construction of the Dihydroquinolinone Core

The dihydroquinolinone scaffold is synthesized via a modified Friedländer condensation. A mixture of 2-amino-4,5-dimethylbenzoic acid and ethyl acetoacetate undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 7,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Decarboxylation is achieved by heating the intermediate in quinoline at 180°C with copper chromite catalyst, producing 7,8-dimethyl-2-oxo-1,2-dihydroquinoline.

Introduction of the Ethylamine Side Chain

The 3-position of the dihydroquinolinone is functionalized via a Mannich reaction. Reacting 7,8-dimethyl-2-oxo-1,2-dihydroquinoline with paraformaldehyde and ethylamine hydrochloride in ethanol at reflux for 12 hours affords 3-(aminomethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one. Subsequent reduction of the imine intermediate using sodium cyanoborohydride in methanol yields 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-ylethylamine.

Synthesis of 2-Ethoxy-1-naphthoyl Chloride

Alkylation of 2-Hydroxy-1-naphthoic Acid

2-Hydroxy-1-naphthoic acid is dissolved in dimethylformamide (DMF) with potassium carbonate (3 equiv.) and ethyl bromide (1.2 equiv.). The mixture is heated at 80°C for 8 hours under nitrogen, yielding 2-ethoxy-1-naphthoic acid. Microwave-assisted alkylation (300 W, 130°C, 30 minutes) improves yields to 95% compared to 82% under conventional heating.

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (5 equiv.) in acetonitrile at room temperature for 3.5 hours. Excess thionyl chloride is removed under reduced pressure, yielding 2-ethoxy-1-naphthoyl chloride as a pale yellow solid.

Amide Coupling and Final Product Isolation

Microwave-Assisted Amidation

A solution of 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-ylethylamine (1 equiv.) and 2-ethoxy-1-naphthoyl chloride (1.1 equiv.) in dry acetonitrile is subjected to microwave irradiation (300 W, 130°C) for 2 minutes. Triethylamine (2 equiv.) is added as a base to scavenge HCl. The reaction progress is monitored by thin-layer chromatography (TLC), with completion typically achieved within 5 minutes.

Purification and Characterization

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate and methanol (6:1 v/v). The final compound is obtained as a white crystalline solid (93% yield). Structural confirmation is performed using $$^1$$H NMR, $$^{13}$$C NMR, and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Routes and Optimization

Fragment Linking Approach

Drawing from fragment-based drug design methodologies, the quinolinone and naphthamide fragments are independently optimized before coupling. Computational docking studies (Glide software, Schrödinger) guide the selection of fragments with optimal binding geometries, though this approach requires additional steps for fragment functionalization.

Solvent and Base Optimization

Replacing acetonitrile with tetrahydrofuran (THF) in the amidation step improves solubility of the quinolinone ethylamine. Lithium hexamethyldisilazane (LiHMDS) enhances nucleophilicity of the amine, achieving 88% yield under reflux conditions.

Comparative Analysis of Methodologies

Parameter Conventional Reflux Microwave-Assisted Fragment Linking
Reaction Time 5 hours 2 minutes 48 hours
Yield 80% 93% 65%
Purity (HPLC) 95% 99% 91%
Scalability Moderate High Low

Data synthesized from.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing O- vs. C-alkylation during ethoxy introduction is minimized using bulky bases like potassium tert-butoxide.
  • Amide Bond Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions and molecular sieves during coupling.
  • Purification Complexity : High-performance liquid chromatography (HPLC) is employed for final product purification when silica chromatography yields insufficient resolution.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

The biological activity of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide has been investigated through various studies. Key findings include:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines at concentrations as low as 10 µM. This suggests that it may act as a potential chemotherapeutic agent against certain types of cancer .

Anti-inflammatory Effects

In vivo studies have shown that the compound can reduce inflammation markers in animal models. For instance, it has been reported to decrease levels of prostaglandin E2, which is associated with the inhibition of cyclooxygenase enzymes involved in inflammatory processes .

Antioxidant Properties

The compound has also been evaluated for its effects on oxidative stress. Experimental results indicate that treatment with this compound leads to a significant reduction in malondialdehyde levels (a marker of oxidative stress) while enhancing the activity of antioxidant enzymes in treated cells compared to controls .

Case Studies

Several case studies highlight the efficacy of this compound in different contexts:

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the compound's effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that the compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, demonstrating promising anticancer activity .

Case Study 2: Inflammation Models

In an animal model of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers and symptoms associated with the condition. This suggests potential therapeutic applications for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxy-1-naphthamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-hydroxy-1-naphthamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-chloro-1-naphthamide

Uniqueness

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is unique due to the presence of the ethoxy group on the naphthamide moiety. This functional group can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Biological Activity

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a synthetic organic compound classified as a quinoline derivative. Its unique structure, which includes a quinoline core and ethoxybenzamide substituents, suggests potential biological activities that are of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide. Its molecular formula is C22H24N2O3C_{22}H_{24}N_{2}O_{3}, with a molecular weight of approximately 364.44 g/mol. The compound features a quinoline moiety known for its diverse biological activities.

Property Value
IUPAC NameN-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide
Molecular FormulaC22H24N2O3
Molecular Weight364.44 g/mol

The biological activity of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's quinoline core allows it to bind effectively to active or allosteric sites on target proteins, potentially leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of enzymatic pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, modifications in the structure of quinolines have led to compounds with broad-spectrum antibacterial and antifungal activities. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .

Antitumor Activity

Quinoline derivatives have also been explored for their antitumor potential. The structural features of these compounds enable them to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines . In vitro studies have demonstrated that N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide may exhibit cytotoxic effects against specific cancer types through mechanisms involving cell cycle arrest and apoptosis .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, some studies suggest that quinoline derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. This aspect is particularly relevant for therapeutic applications targeting inflammatory diseases.

Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Study 2: Antitumor Efficacy

In a preclinical trial assessing the antitumor efficacy of quinoline derivatives on breast cancer cell lines (MCF7), it was found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways . This study highlights the potential for further development in cancer therapeutics.

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